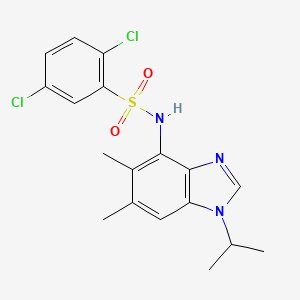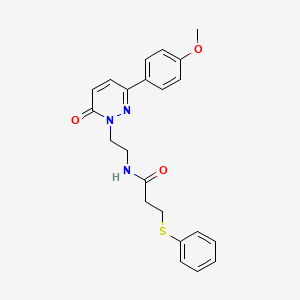
2-(3,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a 3,4-dimethoxybenzamido group and a carboxamide group
Mechanism of Action
Target of Action
The primary target of 2-(3,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide is believed to be tubulin, a protein that plays a crucial role in cellular functions . Tubulin polymerization is necessary for the formation of microtubules, which are essential for maintaining cellular structure, intracellular transportation, and mitotic spindle formation for cell division .
Mode of Action
The compound interacts with its target by inhibiting tubulin polymerization . This interaction disrupts the formation of microtubules, thereby affecting various cellular functions. The antiproliferative action of the compound is highly correlated with its ability to inhibit tubulin polymerization .
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. It disrupts the maintenance of cellular structure and intracellular transportation, as well as the formation of the mitotic spindle for cell division . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is the significant inhibition of the growth of certain cell lines, such as the HepG2 cell line . The most potent compounds demonstrate a significant modification in the cellular cycle distribution, provoking apoptotic death within the tested cell line . Furthermore, the mechanistic approach was confirmed by a substantial upregulation in the quantity of active caspase 9, a key enzyme in the apoptosis pathway .
Biochemical Analysis
Biochemical Properties
It is known that the compound contains a benzamide moiety, which is a common structural component in many biologically active molecules . Benzamides have been widely used in medical, industrial, biological, and potential drug industries .
Molecular Mechanism
It is known that benzamides can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and thiophene-3-carboxylic acid.
Amidation Reaction: The 3,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This acid chloride is then reacted with thiophene-3-carboxamide in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
N-Methylation: The resulting intermediate is then subjected to N-methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Esterification: The carboxamide group can undergo esterification with alcohols in the presence of an acid catalyst to form esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the methoxy groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Esterification: Alcohols (e.g., methanol) and acid catalysts (e.g., sulfuric acid).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 3,4-Dimethoxybenzoic acid and N-methylthiophene-3-carboxamide.
Esterification: Corresponding esters of the carboxamide group.
Oxidation: Oxidized derivatives of the thiophene ring and methoxy groups.
Scientific Research Applications
2-(3,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substitutions.
3,4-Dimethoxybenzamide: A simpler benzamide derivative with similar functional groups.
Thiophene-3-carboxamide: A thiophene derivative with a carboxamide group.
Uniqueness
2-(3,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide is unique due to its combination of a thiophene ring with a 3,4-dimethoxybenzamido group and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-16-14(19)10-6-7-22-15(10)17-13(18)9-4-5-11(20-2)12(8-9)21-3/h4-8H,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCRTBPQZORIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2795350.png)
![1-(3,4-dimethylphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2795351.png)

![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2795354.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2795356.png)
![3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2795358.png)

![(2E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]prop-2-enethioamide](/img/structure/B2795363.png)

